molecular formula C26H19F2N5O3 B2945818 N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1032002-43-9

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

Número de catálogo B2945818
Número CAS: 1032002-43-9
Peso molecular: 487.467
Clave InChI: UFLILSYFERFWJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.

Mecanismo De Acción

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in the regulation of gene expression by binding to acetylated lysine residues on histones. BET proteins are involved in the transcriptional activation of genes associated with cancer and inflammation. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide inhibits the binding of BET proteins to chromatin, resulting in the downregulation of genes associated with cancer and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to have biochemical and physiological effects in preclinical studies. In cancer models, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma. In these models, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to reduce inflammation, cytokine production, and immune cell infiltration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also shown promising results in preclinical studies, making it a potential candidate for further development. However, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide also has a relatively short half-life, which can limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for the development of N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the development of combination therapies with other anti-cancer or anti-inflammatory agents. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also shown promising results in preclinical studies of hematological malignancies, and further studies are needed to determine its potential therapeutic applications in these diseases. Additionally, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to have anti-viral effects, and further studies are needed to explore its potential as an anti-viral agent.

Métodos De Síntesis

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide was synthesized using a one-pot, three-step reaction sequence. The first step involved the reaction of 2,4-dimethoxybenzaldehyde with 2-pyrrolidin-1-ylpyrimidine in the presence of potassium carbonate and DMF to form the intermediate compound. The intermediate was then reacted with 3-bromoaniline in the presence of cesium carbonate and DMF to form the final product. The synthesis of N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide was reported by researchers at Janssen Research and Development.

Aplicaciones Científicas De Investigación

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been studied extensively for its potential therapeutic applications in cancer and inflammation. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to inhibit the binding of BET proteins to chromatin, resulting in the downregulation of genes associated with cancer and inflammation. Preclinical studies have shown promising results in various cancer models, including hematological malignancies, prostate cancer, and lung cancer. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also shown anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.

Propiedades

IUPAC Name

N-(3,5-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2N5O3/c1-14-3-6-16(7-4-14)24-31-26(36-32-24)21-12-33(25-20(23(21)35)8-5-15(2)29-25)13-22(34)30-19-10-17(27)9-18(28)11-19/h3-12H,13H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLILSYFERFWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.